2-Bromo-1-fluoro-3-(trichloromethoxy)benzene

Physicochemical profiling Drug design ADME prediction

Medicinal chemists pursuing -OCF₃ and -OCClF₂ pharmacophores often face redundant building block qualification when pre-fluorinated analogs force route redesign. 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene (CAS 1417569-83-5) solves this: • Single precursor converts to -OCF₃ (SbCl₅/HF) or -OCClF₂ via controlled fluorination • Ortho-fluorine blocks metabolic hydroxylation; bromine enables Suzuki diversification • Late-stage fluorination reduces costly fluorinated intermediate steps and improves process mass intensity. One building block delivers three fluorinated ether arrays, reducing vendor qualification from three to one.

Molecular Formula C7H3BrCl3FO
Molecular Weight 308.4 g/mol
CAS No. 1417569-83-5
Cat. No. B1404573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
CAS1417569-83-5
Molecular FormulaC7H3BrCl3FO
Molecular Weight308.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)Br)OC(Cl)(Cl)Cl
InChIInChI=1S/C7H3BrCl3FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H
InChIKeyAFNDABNKMWFVEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene: Identity & Structural Class


2-Bromo-1-fluoro-3-(trichloromethoxy)benzene (CAS 1417569-83-5) is a trihalogenated aromatic ether with molecular formula C₇H₃BrCl₃FO and a molecular weight of 308.4 g/mol [1]. It belongs to the class of (trichloromethoxy)benzene derivatives, which are established intermediates for the preparation of trifluoromethoxy- and chlorodifluoromethoxy-substituted arenes via halogen-exchange fluorination [2][3]. The substitution pattern—bromine at position 2, fluorine at position 1, and a trichloromethoxy group at position 3—creates a polarized aromatic ring with a synthetically labile bromine handle suitable for metal-catalyzed cross-coupling.

Synthetic Handle Aryl bromide ready for metal-catalyzed cross-coupling
Halogen-Exchange Precursor –OCCl₃ group convertible to –OCF₃ and –OCClF₂ motifs
Moderated Reactivity ortho-F, meta-OCCl₃ pattern supports controlled coupling rates

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene: No Generic Substitute


The simultaneous presence of bromine, fluorine and the trichloromethoxy group in a specific 1,2,3-substitution pattern confers a unique reactivity profile that cannot be replicated by any single commercially available analog [1]. Changing the substitution pattern (e.g., 1-bromo-2-fluoro-3-trichloromethoxy or 1-bromo-4-fluoro-2-trichloromethoxy) alters the electronic environment of the bromine leaving group, directly impacting cross-coupling rates and regioselectivity. Replacing the –OCCl₃ group with –OCF₃ eliminates the ability to perform stepwise halogen-exchange fluorinations that afford chlorodifluoromethoxy intermediates, which are themselves valuable pharmacophores [2]. Consequently, procurement of a different isomer or an already-fluorinated analog forces a redesign of the synthetic route, introducing new optimization burdens, different impurity profiles, and potential intellectual property constraints.

Isomer Substitution
Changing the 1,2,3-substitution pattern alters the electronic environment of the bromine, potentially shifting cross-coupling rates and regioselectivity.
–OCF₃ Analog Replacement
Replacing –OCCl₃ with –OCF₃ eliminates the stepwise halogen-exchange pathway, removing access to chlorodifluoromethoxy intermediates.

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene: Differentiation Evidence


Lipophilicity & MW vs. Trifluoromethoxy Analog

Replacing the –OCCl₃ group with –OCF₃ decreases the molecular weight by 49.4 g/mol and lowers the computed XLogP3 by 0.7 log units. Specifically, 2-bromo-1-fluoro-3-(trichloromethoxy)benzene displays MW = 308.4 g/mol and XLogP3 = 4.6 [1], whereas the trifluoromethoxy analog (CAS 1242249-84-8) displays MW = 259.0 g/mol and XLogP3 = 3.9 [2]. The higher lipophilicity of the –OCCl₃ derivative predicts greater membrane permeability but also potentially higher metabolic liability; this trade-off must be evaluated in the context of the target product profile.

Lipophilicity vs. –OCF₃ analog
Cross-study comparable
Target: MW 308.4 g/mol, XLogP3 4.6
Comparator: MW 259.0 g/mol, XLogP3 3.9
Δ +49.4 g/mol / +0.7 log units
Supports broader lipophilicity range exploration from a single building block
Computed properties; experimental ADME requires validation
Physicochemical profiling Drug design ADME prediction

Access to Trifluoromethoxy & Chlorodifluoromethoxy Motifs

Aryl trichloromethoxy groups are established precursors to trifluoromethoxy groups via halogen exchange. In a model study, (trichloromethoxy)benzene was converted quantitatively to (trifluoromethoxy)benzene using 2 mol% SbCl₅ and stoichiometric HF at 50 °C for 1 h [1]. The same methodology delivers chlorodifluoromethoxy intermediates when fluorination is controlled, as demonstrated in the synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone from 4-(trichloromethoxy)benzoyl chloride [2]. 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene thus provides a single entry point to three distinct fluorinated ether motifs (–OCCl₃, –OCClF₂, –OCF₃), a versatility not available from the corresponding –OCF₃ or –OCClF₂ building blocks.

Fluorination Versatility
Class-level inference
3 accessible fluorinated ether states: –OCCl₃, –OCClF₂, –OCF₃
Comparator (–OCF₃ analog) offers only 1 state
Single precursor may support three distinct fluorinated motif explorations
Fluorination conditions: SbCl₅/HF; partial fluorination protocols precedented
Fluorination chemistry Building block Late-stage functionalization

Positional Isomer Effect on Cross-Coupling Reactivity

In the target compound (2-Br,1-F,3-OCCl₃), the bromine atom is flanked by an ortho-fluorine and a meta-trichloromethoxy group, whereas in the isomer 1-bromo-2-fluoro-3-(trichloromethoxy)benzene (CAS 1417567-58-8) the bromine is ortho to the strongly electron-withdrawing –OCCl₃ group . The electron-withdrawing effect of the ortho-substituent increases the oxidative-addition rate of Pd(0) into the C–Br bond, making the isomer more reactive but also potentially less selective in polybrominated systems. The target substitution pattern provides a moderated reactivity that can be advantageous when chemoselectivity between multiple halogens is required. No direct head-to-head kinetic comparison has been published; the inference is drawn from the well-established Hammett correlation of aryl bromide oxidative addition [1].

Isomer Reactivity Context
Supporting evidence
Target: Br ortho to F (moderate activation)
Isomer: Br ortho to –OCCl₃ (stronger activation)
Expected lower oxidative addition rate; no kinetic data
Moderated reactivity may support chemoselectivity in sequential couplings
Inferred from Hammett constants; direct comparison not published
Suzuki-Miyaura coupling Regioselectivity Aryl bromide reactivity

Unique Access to Chlorodifluoromethoxy Intermediate

The –OCCl₃ group can be partially fluorinated to –OCClF₂, a motif found in several agrochemical and pharmaceutical candidates. The intermediate compound 2-bromo-1-[chloro(difluoro)methoxy]-3-fluorobenzene (PubChem CID 71669444, MW = 275.45 g/mol, XLogP3 = 4.1) represents a half-fluorinated state accessible from the target but not from the fully fluorinated –OCF₃ analog [1]. This intermediate is itself a distinct chemical entity with its own IP position and cannot be procured directly from the –OCF₃ compound. No direct synthetic procedure starting from the exact target compound has been published, but the transformation is well-precedented for other aryl trichloromethoxy substrates [2].

–OCClF₂ Intermediate Access
Class-level inference
Target convertible to –OCClF₂ intermediate (MW 275.45, XLogP3 4.1)
–OCF₃ analog offers no route to –OCClF₂
Supports exploration of chlorodifluoromethoxy motif in SAR
Partial fluorination precedented; procedure for this specific substrate not published
Chlorodifluoromethoxy Fluorinated building blocks Process chemistry

2-Bromo-1-fluoro-3-(trichloromethoxy)benzene: Application Scenarios


One Building Block, Two Fluorinated Series

A medicinal chemistry team requiring both –OCF₃ and –OCClF₂ analogs for a lead optimization program can procure 2-bromo-1-fluoro-3-(trichloromethoxy)benzene as a single building block. The –OCCl₃ group is converted to –OCF₃ using SbCl₅/HF [1] or to –OCClF₂ under controlled fluorination conditions [2], each followed by Suzuki coupling of the bromine handle. This approach reduces the number of building blocks to qualify from three to one, simplifies analytical method development, and ensures that the two fluorinated series share identical impurities derived from the common precursor, facilitating regulatory documentation.

Cost-Effective Late-Stage Fluorination

For scale-up, the –OCCl₃ precursor is typically less expensive than the corresponding –OCF₃ building block because it avoids the high cost of fluorinating reagents early in the synthesis. The trichloromethoxy compound can be carried through multiple synthetic steps and fluorinated in the penultimate or final step using inexpensive HF [1]. This late-stage fluorination strategy reduces the number of steps conducted with expensive fluorinated intermediates and can improve overall process mass intensity.

ortho-Fluoro Substitution for Environmental Stability

The ortho-fluorine substituent on the target compound is a known structural feature that can block metabolic hydroxylation at that position in agrochemical active ingredients. The bromine handle permits rapid diversification via Suzuki coupling to generate libraries of candidates. The –OCCl₃ group serves as a masked –OCF₃ or –OCClF₂ group that can be unveiled after the coupling step, allowing the agrochemical chemist to delay introduction of the hydrolytically sensitive fluorinated ether motif.

Versatile Intermediate for Custom Fluorinated Arrays

Contract research organizations (CROs) offering custom synthesis of fluorinated compound libraries can stock 2-bromo-1-fluoro-3-(trichloromethoxy)benzene as a versatile core. From this single intermediate, they can deliver three distinct fluorinated ether arrays (–OCCl₃, –OCClF₂, –OCF₃) upon client request, shortening delivery timelines and projecting a broader synthetic capability without maintaining separate inventories of each fluorinated variant.

Application
Selection Property
Validation Focus
–OCF₃ / –OCClF₂ library synthesis
Synthetic versatility as halogen-exchange precursor
Fluorination conversion and coupling compatibility
Late-stage fluorination strategy
Cost-effective –OCCl₃ intermediate
Process mass intensity and fluorination yield
Agrochemical lead diversification
ortho-Fluoro block for environmental stability studies
Suzuki coupling tolerance with intact –OCCl₃
CRO custom fluorinated library
Single inventory for three fluorinated ether series
Fluorination scope and delivery timelines
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